

Technical Guide: Spectroscopic and Biological Profile of 1-(2-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethanedioyl dibromide*

Cat. No.: *B108731*

[Get Quote](#)

Disclaimer: The requested analysis for CAS number 15219-34-8 pertains to **Ethanedioyl dibromide** (Oxalyl bromide). As a highly reactive chemical reagent, it holds limited direct relevance for drug development professionals. This guide instead focuses on 1-(2-methoxyphenyl)piperazine (2-MeOPP), a compound with significant pharmacological interest and a more extensive dataset appropriate for the target audience.

Compound Identification:

- Name: 1-(2-Methoxyphenyl)piperazine (2-MeOPP)
- CAS Number: 35386-24-4[1]
- Molecular Formula: $C_{11}H_{16}N_2O$ [1]
- Molecular Weight: 192.26 g/mol [1]
- Hydrochloride Salt CAS: 5464-78-8[2][3]

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for 1-(2-methoxyphenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure of 2-MeOPP. Data is typically acquired in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).

Table 1: ^1H NMR Spectroscopic Data for 1-(2-Methoxyphenyl)piperazine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.85-7.05	Multiplet	4H	Aromatic protons (C_6H_4)
~3.85	Singlet	3H	Methoxy protons (- OCH_3)
~3.10	Triplet	4H	Piperazine protons (- $\text{CH}_2\text{-N}$)
~3.00	Triplet	4H	Piperazine protons (- $\text{CH}_2\text{-N}$)
~2.50	Singlet	1H	Piperazine proton (-NH)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[\[4\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for 1-(2-Methoxyphenyl)piperazine

Chemical Shift (δ) ppm	Assignment
~152.5	Aromatic Carbon (C-O)
~141.5	Aromatic Carbon (C-N)
~123.0	Aromatic Carbon
~121.0	Aromatic Carbon
~118.5	Aromatic Carbon
~111.0	Aromatic Carbon
~55.5	Methoxy Carbon (-OCH ₃)
~50.5	Piperazine Carbon (-CH ₂ -N Ar)
~46.0	Piperazine Carbon (-CH ₂ -NH)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 1-(2-Methoxyphenyl)piperazine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Medium	N-H Stretch (secondary amine)
~2800-3000	Strong	C-H Stretch (aliphatic & aromatic)
~1590, 1500, 1450	Medium	C=C Stretch (aromatic ring)
~1240	Strong	C-O Stretch (aryl ether)
~1120	Strong	C-N Stretch (aliphatic amine)

Note: Data typically obtained from KBr pellets or as a thin film.[1][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: GC-MS Fragmentation Data for 1-(2-Methoxyphenyl)piperazine

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
192	High	Molecular Ion [M] ⁺
150	High	[M - C ₃ H ₆ N] ⁺ Fragment
135	High	[M - C ₃ H ₅ N ₂] ⁺ Fragment

Note: Fragmentation patterns are based on Electron Ionization (EI) at 70 eV.[\[1\]](#)[\[2\]](#)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly the conjugated aromatic system.

Table 5: UV-Vis Absorption Maxima for 1-(2-Methoxyphenyl)piperazine HCl

Wavelength (λ _{max})	Solvent
244 nm	Methanol
276 nm	Methanol

Note: Aromatic compounds typically exhibit multiple absorption bands related to π → π transitions.*[\[3\]](#)[\[7\]](#)[\[8\]](#)

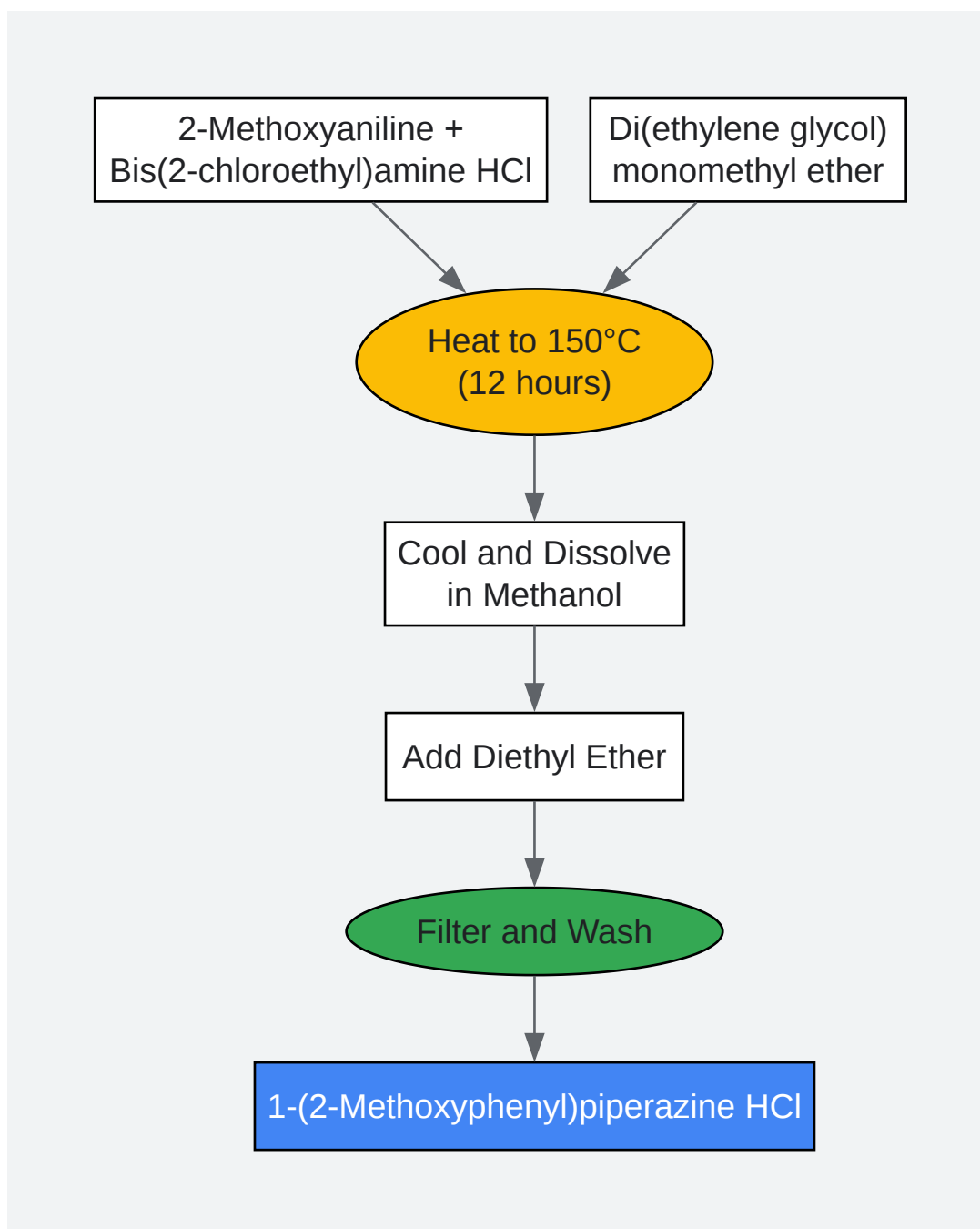
Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 1-(2-methoxyphenyl)piperazine are provided below.

Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

This protocol describes a common method for synthesizing the hydrochloride salt of 2-MeOPP. [\[9\]](#)

- **Reaction Setup:** A mixture of 2-methoxyaniline (3 mmol), bis(2-chloroethyl)amine hydrochloride (3 mmol), and diethyleneglycol monomethyl ether (0.75 mL) is added to a round-bottom flask equipped with a reflux condenser.
- **Heating:** The reaction mixture is heated to 150 °C and maintained for approximately 12 hours.
- **Workup:** The mixture is cooled to room temperature and dissolved in methanol (4 mL).
- **Precipitation:** Diethyl ether (150 mL) is added to the methanolic solution to precipitate the product.
- **Isolation:** The resulting precipitate is collected by filtration and washed with diethyl ether to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a solid.



[Click to download full resolution via product page](#)

Synthesis workflow for 1-(2-methoxyphenyl)piperazine HCl.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of the 1-(2-methoxyphenyl)piperazine sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using standard parameters. Subsequently, acquire the ^{13}C NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

IR Spectroscopy Protocol (Thin Solid Film)

This method is suitable for non-volatile solid samples.[\[10\]](#)[\[11\]](#)

- **Sample Preparation:** Dissolve a small amount (5-10 mg) of 1-(2-methoxyphenyl)piperazine in a few drops of a volatile solvent like methylene chloride.
- **Film Deposition:** Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, solid film of the sample on the plate.
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer.
- **Analysis:** Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. If necessary, acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

GC-MS Protocol

- **Sample Preparation:** Prepare a dilute solution of the 1-(2-methoxyphenyl)piperazine sample ($\sim 1\text{ mg/mL}$) in a volatile organic solvent such as methanol or ethyl acetate.[\[2\]](#)[\[12\]](#)
- **Instrument Setup:** Use a gas chromatograph equipped with a standard nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane). Set the injector temperature to $\sim 250^\circ\text{C}$ and the transfer line to $\sim 280^\circ\text{C}$.
- **Chromatographic Separation:** Inject $1\text{ }\mu\text{L}$ of the sample solution. Use a temperature program for the GC oven, for example, starting at 100°C and ramping up to 280°C at a rate of 10°C/min .

20°C/min to ensure separation of the analyte from any impurities.[2]

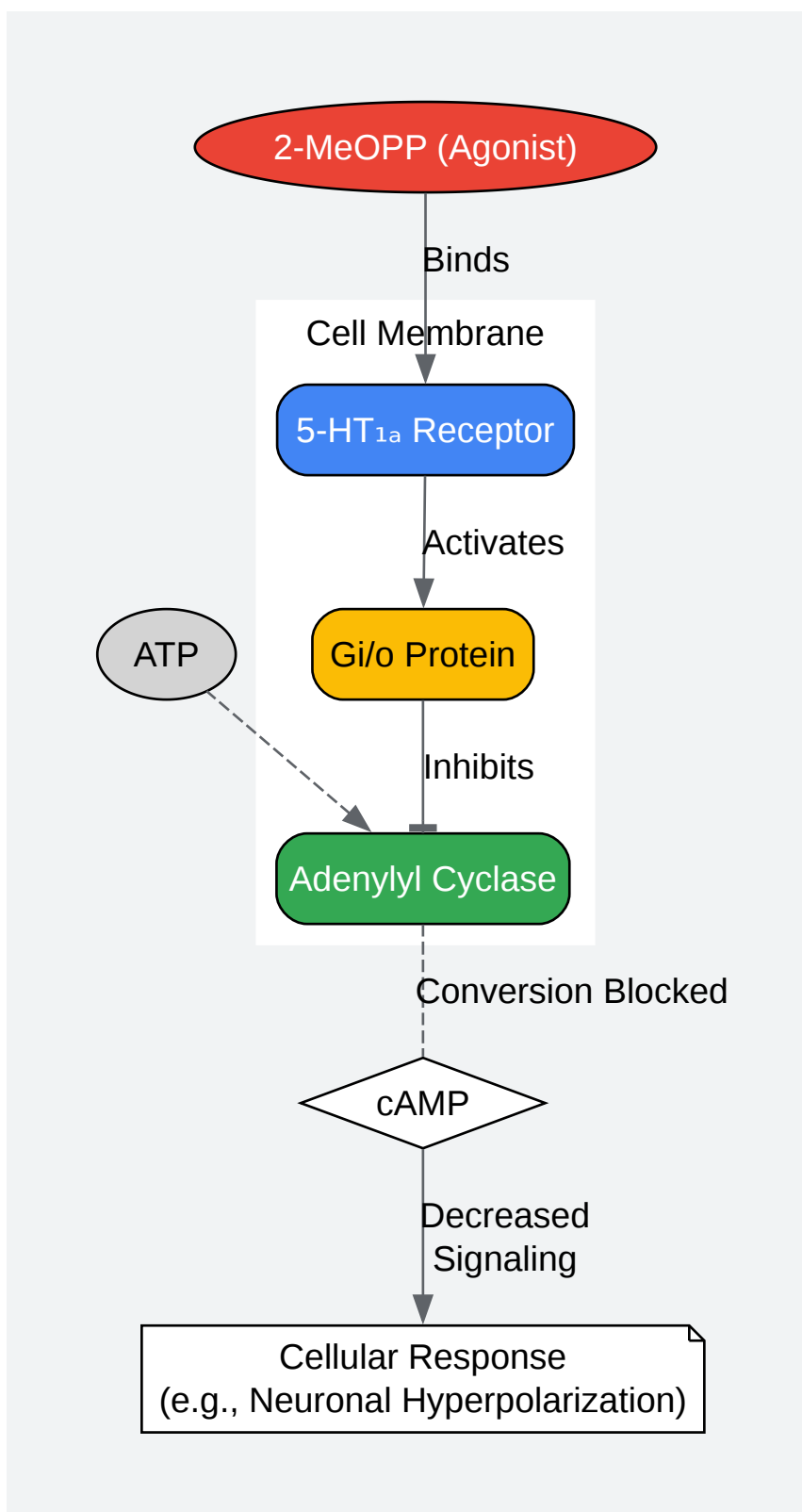
- Mass Analysis: The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV. Scan a mass range from approximately 40 to 500 m/z.[13]
- Data Analysis: Identify the peak corresponding to 1-(2-methoxyphenyl)piperazine based on its retention time and compare the resulting mass spectrum to a reference library for confirmation.

UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of 1-(2-methoxyphenyl)piperazine hydrochloride in a UV-transparent solvent, such as methanol or ethanol. Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0.
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as the reference (blank). Fill a second cuvette with the sample solution.
- Data Acquisition: Place both cuvettes in the spectrophotometer. Scan a wavelength range from approximately 200 to 400 nm.
- Data Analysis: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λ_{max}).[7]

Biological Context: 5-HT_{1a} Receptor Signaling

1-(2-Methoxyphenyl)piperazine is a known ligand at serotonin (5-HT) receptors, with a notable affinity for the 5-HT_{1a} subtype, which is a G-protein coupled receptor (GPCR).[14][15] Its activity at this receptor is central to its pharmacological effects.



[Click to download full resolution via product page](#)

Simplified 5-HT_{1a} receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Methoxyphenyl)piperazine | C₁₁H₁₆N₂O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-(2-Methoxyphenyl)piperazine(35386-24-4) ¹H NMR [m.chemicalbook.com]
- 5. 1-(2-Methoxyphenyl)piperazine(35386-24-4) ¹³C NMR [m.chemicalbook.com]
- 6. 1-(2-Methoxyphenyl)piperazine(35386-24-4) IR Spectrum [m.chemicalbook.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Biological Profile of 1-(2-Methoxyphenyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108731#cas-number-15219-34-8-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com